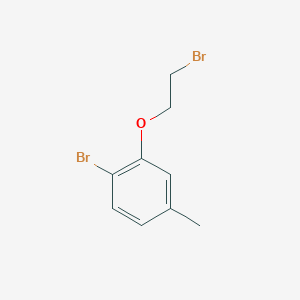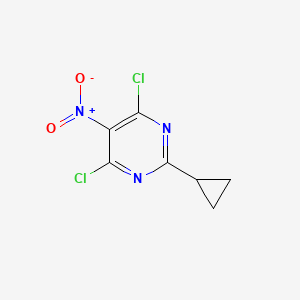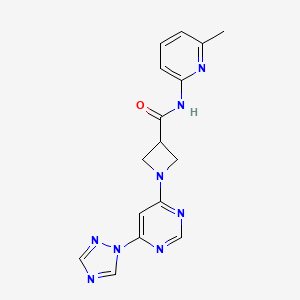![molecular formula C19H19N5O2 B2481803 6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097930-90-8](/img/structure/B2481803.png)
6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyridine and pyrazine derivatives often involves multi-step reactions that yield complex structures with significant biological activity. For instance, a study described the preparation of novel pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation, highlighting the versatility of such scaffolds in drug design and discovery (Keating & Alam, 2021).
Scientific Research Applications
Amplification of Phleomycin Effects
One of the earliest noted applications involves the condensation of related compounds to produce derivatives that act as amplifiers of phleomycin against Escherichia coli. This discovery paved the way for exploring the compound's role in enhancing antibiotic efficacy, showcasing its potential in medical research and drug development (Brown & Cowden, 1982).
Development of Heterocyclic Compounds
Research has also focused on synthesizing novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are anticipated to exhibit hypertensive activity. Such endeavors highlight the compound's significance in creating new therapeutic agents that could potentially manage hypertension and related cardiovascular disorders (Kumar & Mashelker, 2007).
Exploration in Organic Synthesis
The compound's utility extends to organic synthesis, where it's involved in the production of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process generates a plethora of compounds with potential pharmaceutical applications, illustrating the chemical's versatility in facilitating complex organic reactions (Bacchi et al., 2005).
Anticancer and Anti-inflammatory Properties
Further research into pyrazolopyrimidines derivatives, structurally similar to the discussed compound, reveals anticancer and anti-inflammatory potentials. Such studies underscore the importance of this chemical framework in designing drugs that could simultaneously address cancer progression and inflammation, offering a dual therapeutic strategy (Rahmouni et al., 2016).
ATM Kinase Inhibition
Another critical application is the discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This finding has significant implications for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents, demonstrating the compound's relevance in oncological research (Degorce et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide”, you would need to look up scientific literature or databases that have studied this compound. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, there are public databases like PubChem, ChemSpider, and others that provide information on many compounds. If the compound is novel or not widely studied, information may be limited or unavailable. In such cases, experimental studies may be needed to gather more information.
properties
IUPAC Name |
6-propan-2-yloxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13(2)26-17-4-3-15(11-23-17)19(25)24-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h3-11,13H,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCFPFJXPSBGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2481722.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481724.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2481731.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)
![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)


![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)